8-Bromoinosine
Overview
Description
Mechanism of Action
- Role : The cADPR receptor is involved in mobilizing intracellular calcium (Ca²⁺) and plays a crucial role in various cellular processes, including gene transcription, muscle contraction, and apoptosis .
- Resulting Changes : Upon binding, the receptor undergoes conformational changes, leading to the release of Ca²⁺ from intracellular stores. This Ca²⁺ release triggers downstream signaling pathways .
- Downstream Effects : Ca²⁺ release influences cellular processes such as muscle contraction, cell proliferation, and apoptosis .
- Impact on Bioavailability : Its stability and membrane permeability contribute to sustained activity .
- Cellular Effects : These include altered gene expression, muscle contraction, and other Ca²⁺-dependent processes .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
8-Bromoinosine interacts with various enzymes, proteins, and other biomolecules. It is used in the synthetic preparation of bromo-adenosine and bromo-guanosine derivatives via microwave-mediated regioselective and chemoselective bromination of adenosine, inosine, and guanosine derivatives . The nature of these interactions is largely dependent on the specific biochemical reactions in which this compound is involved .
Cellular Effects
It is known that brominated derivatives of cyclic adenosine monophosphate (cAMP), such as 8-Bromoadenosine 3’,5’-cyclic monophosphate, can influence cell function by activating cAMP-dependent protein kinase . This suggests that this compound may also have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that brominated derivatives of purine nucleobases can influence the reactivity of inosine, potentially affecting its ability to form glycosylated products . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is chemically stable and does not require special care during handling or shipment . This suggests that it may have long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
This compound is likely involved in the purine metabolism pathway, given its structural similarity to inosine
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Bromoinosine can be synthesized through the bromination of inosine. One common method involves the use of bromine in an aqueous solution, where inosine is treated with bromine at a controlled temperature to yield this compound . Another method involves the use of 8-bromo-2’,3’,5’-triacetate inosine as a starting material, which undergoes deacetylation to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 8-Bromoinosine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the purine ring structure, leading to different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 8-substituted inosine derivatives, while oxidation and reduction reactions can produce different purine ring-modified compounds .
Scientific Research Applications
8-Bromoinosine has a wide range of applications in scientific research:
Comparison with Similar Compounds
8-Bromoadenosine: Another brominated nucleoside analog with similar properties and applications.
8-Bromoguanosine: A related compound used in similar research contexts.
8-Bromouridine: A brominated derivative of uridine with distinct biological activities.
Uniqueness of 8-Bromoinosine: Its ability to modulate various cellular processes makes it a valuable tool in both basic and applied research .
Properties
IUPAC Name |
8-bromo-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O5/c11-10-14-4-7(12-2-13-8(4)19)15(10)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,12,13,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAXTILLADBPII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)CO)O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70970968 | |
Record name | 8-Bromo-9-pentofuranosyl-9H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70970968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55627-73-1 | |
Record name | 8-Bromoinosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237840 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Bromo-9-pentofuranosyl-9H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70970968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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